3-Hydroxy-4-(methylthio)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde structure. Its molecular formula is C9H10OS, and it features a benzene ring with a formyl group (–CHO) and a hydroxyl group (–OH) at the 3-position, and a methylthio group (–S-CH3) at the 4-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
3-Hydroxy-4-(methylthio)benzaldehyde exhibits several biological activities:
The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through various methods:
3-Hydroxy-4-(methylthio)benzaldehyde finds applications in various fields:
Studies on the interactions of 3-Hydroxy-4-(methylthio)benzaldehyde with biological targets have revealed:
Several compounds share structural similarities with 3-Hydroxy-4-(methylthio)benzaldehyde. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 4-(Methylthio)benzaldehyde | Lacks hydroxyl group; primarily used in organic synthesis | Less versatile due to absence of hydroxyl group |
| 3-Hydroxy-4-methoxybenzaldehyde | Contains methoxy instead of methylthio; different reactivity | Different applications due to methoxy group |
| 4-Hydroxy-3-methylbenzaldehyde | Similar structure but lacks methylthio functionality | Different biological activity profile |
The uniqueness of 3-Hydroxy-4-(methylthio)benzaldehyde lies in its dual functionality—having both hydroxyl and methylthio groups—which enhances its reactivity and potential applications compared to its analogs .